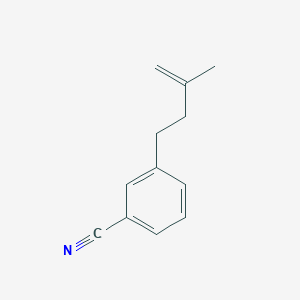

4-(3-Cyanophenyl)-2-methyl-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

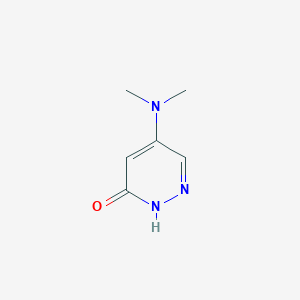

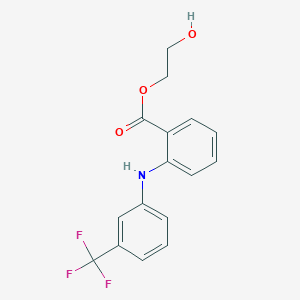

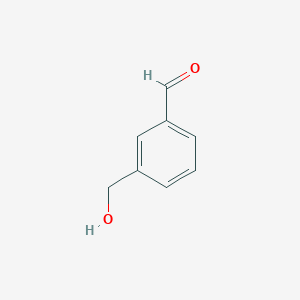

4-(3-Cyanophenyl)-2-methyl-1-butene, also known as 4-cyanophenyl-2-methyl-1-butene, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a strong odor and is soluble in most organic solvents. 4-cyanophenyl-2-methyl-1-butene is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential applications in biochemistry, physiology, and medical research.

Aplicaciones Científicas De Investigación

Photochemistry and Electron Transfer Reactions

The compound 4-(3-Cyanophenyl)-2-methyl-1-butene has been studied in the context of photochemistry, specifically in photosubstitution reactions involving dicyanobenzenes and alkyl olefins. This reaction, which involves electron transfer processes, was examined by irradiating certain dicyanobenzenes in the presence of olefins like cyclohexene and observing the substitution of cyano groups under various conditions. This study provides insights into the behavior of electron transfer in photochemical reactions and highlights the selectivity of certain dicyanobenzenes in these processes (Borg, Arnold, & Cameron, 1984).

Reactivity with π-Bonds

Another research focus is the compound's reactivity with π-bonds. For instance, a study explored the reaction of disilyne compounds with butenes, leading to the formation of disilacyclobutenes through a stereospecific process. Theoretical calculations supported these findings by showing the interactions between the LUMO of one reactant and the HOMO of 2-butene, resulting in a cycloaddition and subsequent ring expansion. This research offers valuable insights into the stereochemistry and reaction mechanisms of compounds interacting with π-bonds (Kinjo et al., 2007).

Synthesis of Bicyclic Compounds

4-(3-Cyanophenyl)-2-methyl-1-butene is also relevant in the synthesis of bicyclic compounds. A particular study demonstrated how α,ω-(Phenylseleno) carbonyl compounds can be converted into substances that undergo sequential ring-closing metathesis and radical cyclization. This method provides a route to creating complex bicyclic structures, expanding the synthetic toolkit available for producing intricate molecular architectures (Clive & Cheng, 2001).

Functionalized Isoprene Units

Research has also delved into the use of 4-(3-Cyanophenyl)-2-methyl-1-butene as a functionalized isoprene unit. In one study, specific chlorination processes were explored to produce derivatives with potential utility in various synthetic applications. The study's findings shed light on the electrochemical properties of these compounds and their potential use in creating functionalized isoprene units, which are valuable in various chemical synthesis processes (Uneyama et al., 1983).

Propiedades

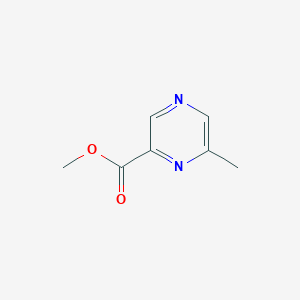

IUPAC Name |

3-(3-methylbut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-5,8H,1,6-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXUVSZVSWWVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535473 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyanophenyl)-2-methyl-1-butene | |

CAS RN |

90433-28-6 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)